3-(3-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide
Vue d'ensemble
Description
3-(3-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as PNU-282987, is a selective agonist of alpha7 nicotinic acetylcholine receptors (nAChRs). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
3-(3-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide selectively activates the alpha7 nAChRs, which are widely distributed in the central nervous system and play a crucial role in cognitive function, learning, and memory. Activation of these receptors leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in various physiological processes.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to enhance cognitive function and improve memory in animal models. It has also been demonstrated to reduce inflammation and oxidative stress, which are implicated in various neurological disorders. Additionally, 3-(3-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to increase the production of brain-derived neurotrophic factor, a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide is its selectivity for alpha7 nAChRs, which allows for more targeted and specific effects compared to non-selective agonists. However, one of the limitations of 3-(3-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several future directions for research on 3-(3-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to investigate its effects on other neurotransmitter systems and its potential as a treatment for psychiatric disorders such as depression and anxiety. Finally, the development of more potent and long-lasting analogs of 3-(3-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide may improve its therapeutic potential.
Applications De Recherche Scientifique
3-(3-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder. It has also been investigated for its potential as a treatment for depression, anxiety, and addiction.
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-23-16-9-5-8-15(12-16)17-13-18(24-21-17)19(22)20-11-10-14-6-3-2-4-7-14/h2-9,12,18H,10-11,13H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMMPRKMFRHZSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(C2)C(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.